molecular formula C6H8BrN3 B3030704 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 944900-87-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B3030704
CAS No.: 944900-87-2
M. Wt: 202.05
InChI Key: CRSLIIAXVGQLGJ-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and in the preparation of heterocyclic compounds .

Biology: It can be used as a scaffold for the design of enzyme inhibitors, receptor agonists, or antagonists .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities .

Industry: The compound is also used in material science for the development of novel materials with specific properties. It can be incorporated into polymers, resins, or coatings to enhance their performance .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • 3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Comparison: Compared to similar compounds, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position. This structural feature can influence its reactivity and the types of reactions it undergoes. Additionally, the tetrahydroimidazo[1,5-a]pyrazine scaffold provides a versatile platform for the design of new molecules with diverse properties .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSLIIAXVGQLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693608
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-87-2
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 3
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Reactant of Route 4
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 5
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 6
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

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